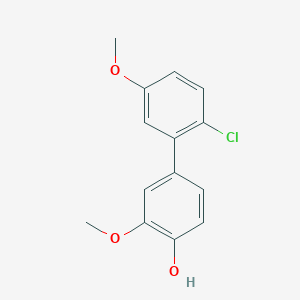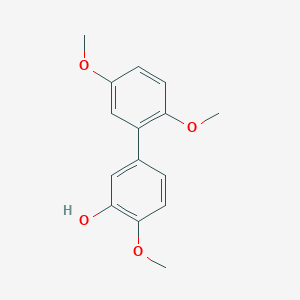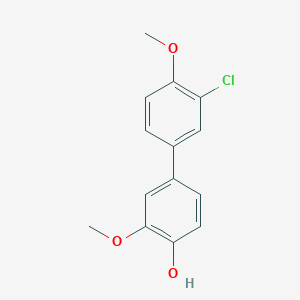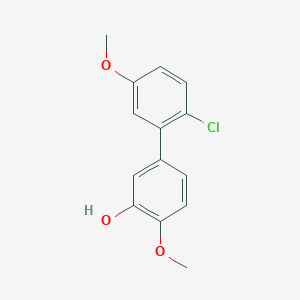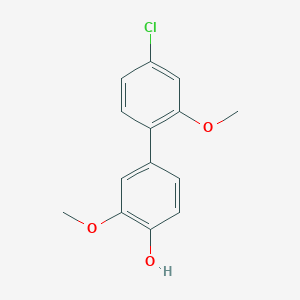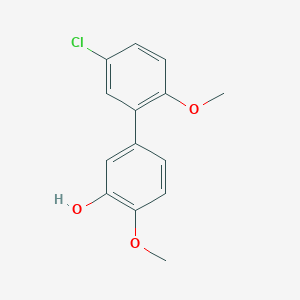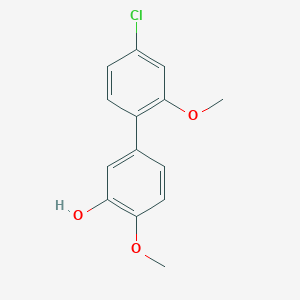
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound with a wide range of applications in the scientific research field. It is a solid, white powder that is soluble in water and alcohol. In the scientific research field, 5-DCPMP is used for various purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
Wirkmechanismus
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% binds to a specific protein target, which is known as the 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%-binding protein (5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%BP). This binding activates the protein and induces a conformational change in the protein, which leads to a cascade of biochemical events. The mechanism of action of 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood, but it is believed to involve the activation of various cellular pathways, such as signal transduction and transcriptional regulation.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have various biochemical and physiological effects. In particular, it has been shown to inhibit the growth of certain cancer cells, and to reduce the expression of certain inflammatory cytokines. In addition, 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have antioxidant and anti-inflammatory effects, and to modulate the expression of various genes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. First, it is a relatively inexpensive compound, and is readily available. Second, it is relatively easy to synthesize and purify. Third, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not very soluble in water, and its effects on certain proteins and pathways are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%. First, it could be used to study the structure and function of proteins and DNA in greater detail. Second, it could be used to study the mechanism of action of various drugs, as well as to develop new drugs. Third, it could be used to study the effects of various environmental toxins on cellular pathways. Fourth, it could be used to study the effects of various diseases on cellular pathways. Finally, it could be used to develop new therapeutic strategies for various diseases.
Synthesemethoden
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. First, 2,3-dichlorophenol is reacted with methanol in the presence of a base catalyst, such as sodium hydroxide, to form 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%. Second, the reaction mixture is heated to reflux for several hours, and then the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been used in various scientific research applications, such as the study of enzyme activity, protein folding, and cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. In addition, 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been used to study the structure and function of proteins, as well as to study the structure and function of DNA.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADDZCEMLPZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685692 |
Source


|
| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-09-0 |
Source


|
| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)
